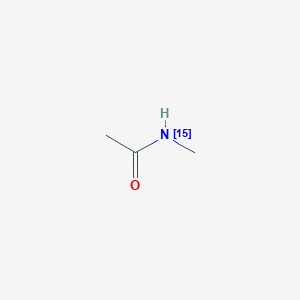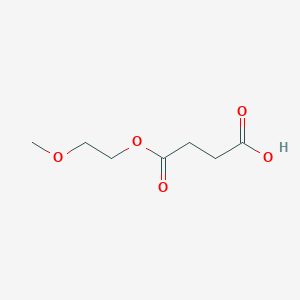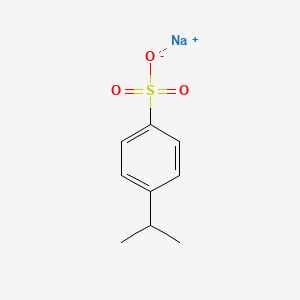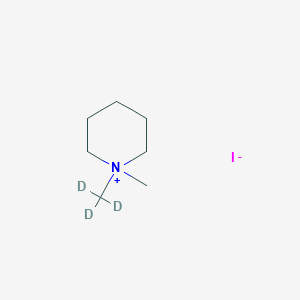
Lipoamide
概要
説明
作用機序
Target of Action
Thioctamide is an organosulfur compound . It is known to induce acute or chronic liver disease in experimental animal models .
Mode of Action
It is known that thioctamide undergoes bioactivation in the liver by the cyp450 2e1 enzyme, resulting in the formation of thioctamide-s-oxide and thioctamide-s-dioxide .
Biochemical Pathways
Thioctamide-s-dioxide is known to induce oxidative stress via lipid peroxidation of the hepatocellular membrane .
Result of Action
Thioctamide is known to induce acute or chronic liver disease (fibrosis and cirrhosis) in experimental animal models . Its administration in rats induces hepatic encephalopathy, metabolic acidosis, increased levels of transaminases, abnormal coagulation, and centrilobular necrosis .
Action Environment
It is known that various environmental factors can affect the function of other similar compounds .
生化学分析
Biochemical Properties
Thioctamide plays a significant role in biochemical reactions, particularly in the context of liver injury. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes in the liver, which metabolize thioctamide into reactive metabolites. These metabolites can bind to cellular macromolecules, leading to oxidative stress and cellular damage. Additionally, thioctamide affects the levels of enzymes such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT), which are markers of liver injury .
Cellular Effects
Thioctamide has profound effects on various types of cells and cellular processes. In hepatocytes, it induces oxidative stress, leading to cell death and liver fibrosis. Thioctamide influences cell signaling pathways, including the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are involved in inflammation and cell survival. It also affects gene expression by upregulating pro-inflammatory cytokines and downregulating antioxidant genes. Furthermore, thioctamide disrupts cellular metabolism by impairing mitochondrial function and increasing the production of reactive oxygen species (ROS) .
Molecular Mechanism
The molecular mechanism of thioctamide involves its metabolism by cytochrome P450 enzymes to form reactive metabolites, such as thioacetamide-S-oxide. These metabolites can covalently bind to cellular proteins, leading to the formation of protein adducts and subsequent cellular damage. Thioctamide also inhibits the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, exacerbating oxidative stress. Additionally, it can modulate gene expression by affecting transcription factors like NF-κB, leading to increased expression of pro-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thioctamide change over time. Initially, thioctamide induces acute liver injury characterized by elevated levels of liver enzymes and oxidative stress markers. Over time, repeated exposure to thioctamide can lead to chronic liver damage, including fibrosis and cirrhosis. The stability of thioctamide in laboratory conditions is relatively high, but its metabolites can degrade rapidly, necessitating careful handling and storage. Long-term studies have shown that thioctamide can cause persistent alterations in cellular function, including sustained oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of thioctamide vary with different dosages in animal models. At low doses, thioctamide induces mild liver injury with minimal cellular damage. At higher doses, it causes severe liver damage, characterized by extensive necrosis, fibrosis, and inflammation. Threshold effects have been observed, where a certain dose is required to elicit significant liver injury. High doses of thioctamide can also lead to toxic effects, including renal damage and bone injury, as observed in some studies .
Metabolic Pathways
Thioctamide is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes to form thioacetamide-S-oxide, which is further converted to reactive metabolites. These metabolites can interact with various enzymes and cofactors, leading to alterations in metabolic flux and metabolite levels. Thioctamide also affects the levels of key metabolic intermediates, such as glutathione, which plays a crucial role in detoxifying reactive oxygen species .
Transport and Distribution
Thioctamide is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. In the liver, thioctamide is primarily taken up by hepatocytes, where it undergoes metabolism and exerts its toxic effects. The distribution of thioctamide and its metabolites can vary depending on the dose and duration of exposure .
Subcellular Localization
The subcellular localization of thioctamide is primarily in the cytoplasm and mitochondria of hepatocytes. It can also localize to other organelles, such as the endoplasmic reticulum, where it can affect protein folding and induce stress responses. Thioctamide’s activity and function can be influenced by its localization, with mitochondrial localization being particularly important for its effects on cellular metabolism and oxidative stress. Post-translational modifications, such as phosphorylation, can also affect thioctamide’s targeting and activity within cells .
準備方法
Synthetic Routes and Reaction Conditions: Lipoamide can be synthesized from lipoic acid through an amidation reaction. The process involves the reaction of lipoic acid with an amine under specific conditions to form the amide linkage . The reaction typically requires a catalyst and may be carried out in a solvent such as methanol or water at elevated temperatures to ensure complete solubilization .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as encapsulation in colloid silica to enhance thermal stability and prevent degradation .
化学反応の分析
Types of Reactions: Lipoamide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form lipoic acid. This reaction typically involves oxidizing agents such as hydrogen peroxide or oxygen.
Substitution: this compound can undergo substitution reactions where the amide group is replaced by other functional groups under specific conditions.
Major Products:
Oxidation: Lipoic acid
Reduction: Dihydrothis compound
Substitution: Various substituted amides depending on the reagents used.
科学的研究の応用
Lipoamide has a wide range of applications in scientific research, including:
類似化合物との比較
Lipoic Acid: The parent compound of lipoamide, known for its antioxidant properties and role in cellular metabolism.
Dihydrothis compound: The reduced form of this compound, involved in similar biochemical processes.
Thiamine Diphosphate: Another coenzyme involved in the pyruvate dehydrogenase complex, working alongside this compound.
Uniqueness of this compound: this compound is unique due to its specific role in the pyruvate dehydrogenase complex and its ability to undergo various chemical reactions, making it a versatile compound in both biological and industrial applications .
特性
IUPAC Name |
5-(dithiolan-3-yl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NOS2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCDDURTIIUXBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046541 | |
| Record name | DL-Lipoamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Alfa Aesar MSDS], Solid | |
| Record name | Lipoamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13950 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Lipoamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
940-69-2, 3206-73-3 | |
| Record name | Lipoamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=940-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lipoamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thioctamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15963 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | lipoamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759236 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3206-73-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90787 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Lipoamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1,2-dithiolan-3-yl)valeramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(dithiolan-3-yl)valeramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOCTIC ACID AMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1GT04827L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lipoamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
126.0 - 129.0 °C | |
| Record name | Lipoamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[1,1'-Biphenyl]-2,3'-diol](/img/structure/B3423773.png)




